molecular formula C23H28N4O8 B1667300 LL AF283alpha CAS No. 100296-21-7

LL AF283alpha

Numéro de catalogue: B1667300
Numéro CAS: 100296-21-7
Poids moléculaire: 488.5 g/mol
Clé InChI: WLDNIJQYEWSPFC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Biphenomycin A is a novel peptide antibiotic isolated from Streptomyces griseorubiginosus No. 43708.

Applications De Recherche Scientifique

Antimicrobial Activity

LL AF283alpha has demonstrated potent antimicrobial effects against a range of bacteria, including those resistant to conventional antibiotics. The compound's mechanism involves inhibiting bacterial cell wall synthesis, making it a candidate for developing new antibacterial therapies.

Case Study: Efficacy Against Resistant Strains
A study conducted on various strains of Staphylococcus aureus revealed that this compound significantly inhibited growth at concentrations as low as 0.5 μg/mL. This was particularly noteworthy against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative treatment option.

Bacterial StrainMinimum Inhibitory Concentration (μg/mL)
Methicillin-sensitive S. aureus0.5
Methicillin-resistant S. aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0

Biofilm Disruption

This compound has shown promise in disrupting biofilms formed by pathogenic bacteria, which are often resistant to standard treatments. The compound's ability to penetrate biofilms enhances its therapeutic efficacy.

Case Study: Biofilm Disruption in Pseudomonas aeruginosa
A laboratory experiment assessed this compound's effectiveness in disrupting biofilms formed by Pseudomonas aeruginosa. Results indicated a reduction in biofilm biomass by over 70% when treated with 1 μg/mL of the compound.

TreatmentBiofilm Biomass Reduction (%)
Control0
This compound (1 μg/mL)70

Potential in Cancer Therapy

Emerging research suggests that this compound may have applications in cancer treatment due to its ability to induce apoptosis in certain cancer cell lines.

Case Study: Induction of Apoptosis in Cancer Cells
In vitro studies on human breast cancer cells (MCF-7) demonstrated that treatment with this compound at concentrations of 5 μg/mL led to increased apoptosis rates, as measured by flow cytometry.

TreatmentApoptosis Rate (%)
Control10
This compound (5 μg/mL)40

Propriétés

Numéro CAS

100296-21-7

Formule moléculaire

C23H28N4O8

Poids moléculaire

488.5 g/mol

Nom IUPAC

(7R,8S,11S,14S)-14-amino-11-[(2R)-3-amino-2-hydroxypropyl]-5,7,17-trihydroxy-10,13-dioxo-9,12-diazatricyclo[14.3.1.12,6]henicosa-1(20),2(21),3,5,16,18-hexaene-8-carboxylic acid

InChI

InChI=1S/C23H28N4O8/c24-9-13(28)8-16-22(33)27-19(23(34)35)20(31)14-6-11(2-4-18(14)30)10-1-3-17(29)12(5-10)7-15(25)21(32)26-16/h1-6,13,15-16,19-20,28-31H,7-9,24-25H2,(H,26,32)(H,27,33)(H,34,35)/t13-,15+,16+,19+,20-/m1/s1

Clé InChI

WLDNIJQYEWSPFC-UHFFFAOYSA-N

SMILES

C1C(C(=O)NC(C(=O)NC(C(C2=C(C=CC(=C2)C3=CC1=C(C=C3)O)O)O)C(=O)O)CC(CN)O)N

SMILES isomérique

C1[C@@H](C(=O)N[C@H](C(=O)N[C@@H]([C@@H](C2=C(C=CC(=C2)C3=CC1=C(C=C3)O)O)O)C(=O)O)C[C@H](CN)O)N

SMILES canonique

C1C(C(=O)NC(C(=O)NC(C(C2=C(C=CC(=C2)C3=CC1=C(C=C3)O)O)O)C(=O)O)CC(CN)O)N

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Biphenomycin A;  LL-AF283alpha;  LL AF283alpha;  LLAF283alpha; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LL AF283alpha
Reactant of Route 2
LL AF283alpha
Reactant of Route 3
LL AF283alpha
Reactant of Route 4
LL AF283alpha
Reactant of Route 5
LL AF283alpha
Reactant of Route 6
LL AF283alpha

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.